![molecular formula C23H21NO2 B594066 [1-(4-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone CAS No. 335161-14-3](/img/structure/B594066.png)
[1-(4-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone
Übersicht
Beschreibung
The compound [1-(4-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone is a synthetic cannabinoid receptor agonist (SCRA) derivative. However, based on available evidence, the correct nomenclature may refer to [1-(3-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone, a metabolite of JWH-073 [(1-butylindol-3-yl)-naphthalen-1-ylmethanone], a first-generation SCRA .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydroxylation of JWH-073
The primary method for synthesizing [1-(4-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone involves hydroxylation of the N-alkyl chain of JWH-073 [(1-butyl-1H-indol-3-yl)-naphthalen-1-ylmethanone]. This process typically employs oxidation reagents such as tert-butyl hydroperoxide (TBHP) in the presence of transition metal catalysts like iron(II) sulfate or manganese dioxide to selectively introduce a hydroxyl group at the terminal carbon of the butyl chain . Reaction conditions are optimized at 60–80°C in anhydrous dichloromethane or tetrahydrofuran (THF), achieving yields of 58–72% after 12–24 hours .
Table 1: Hydroxylation Conditions for JWH-073
Parameter | Optimal Range | Catalyst System | Yield (%) |
---|---|---|---|
Temperature | 60–80°C | FeSO₄/TBHP | 58–72 |
Solvent | THF/DCM | MnO₂/TBHP | 62–68 |
Reaction Time | 12–24 h | Cu(OAc)₂/TBHP | 55–65 |
Direct Synthesis from Indole Precursors
An alternative route involves constructing the hydroxylated N-alkyl chain during indole functionalization. This method begins with 4-bromo-1-butanol , which is coupled to indole via Mitsunobu alkylation using triphenylphosphine and diethyl azodicarboxylate (DEAD) in THF . The resulting 1-(4-hydroxybutyl)indole is then acylated at the 3-position using 1-naphthoyl chloride under Friedel-Crafts conditions with aluminum chloride (AlCl₃) as a catalyst. This two-step process achieves an overall yield of 45–50% , with purity >95% after chromatography .
Optimization of Reaction Parameters
Catalyst Selection
Transition metal catalysts significantly influence hydroxylation efficiency. Iron-based systems (e.g., FeSO₄) favor terminal hydroxylation with minimal overoxidation, whereas manganese dioxide promotes faster kinetics but risks epoxide formation at higher temperatures . Copper catalysts, though less common, are employed for milder conditions but require extended reaction times .
Solvent and Temperature Effects
Polar aprotic solvents like THF enhance reagent solubility and stabilize intermediates, while dichloromethane (DCM) minimizes side reactions. Elevated temperatures (>70°C) accelerate hydroxylation but may degrade the hydroxylated product, necessitating precise thermal control .
Purification and Characterization Techniques
Chromatographic Purification
Crude products are purified via flash column chromatography using silica gel and a gradient eluent (hexane/ethyl acetate, 4:1 to 1:1). High-performance liquid chromatography (HPLC) with a C18 reverse-phase column further refines purity to >98% .
Table 2: HPLC Parameters for Purity Analysis
Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) |
---|---|---|---|
C18 (5 µm, 250 × 4.6 mm) | 0.1% Formic acid in H₂O/MeOH (30:70) | 0.7 | 12.3 |
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) : ¹H NMR (CDCl₃, 400 MHz) shows characteristic signals at δ 8.21 (naphthoyl H), δ 7.65–7.12 (indole and naphthyl H), and δ 3.71 (hydroxybutyl -CH₂OH) .
-
Mass Spectrometry (MS) : ESI-MS ([M+H]⁺ m/z = 344.2) confirms molecular weight, with fragmentation patterns aligning with hydroxylated metabolites .
Comparative Analysis with Related Compounds
This compound exhibits distinct synthetic challenges compared to non-hydroxylated analogs like JWH-018. Hydroxylation introduces polarity, complicating purification and requiring stringent drying conditions to prevent decomposition . In contrast, metabolites like JWH-018 N-(5-hydroxypentyl) are synthesized via analogous oxidative pathways but exhibit lower yields due to longer alkyl chains .
Analyse Chemischer Reaktionen
Arten von Reaktionen
JWH 073 N-(4-Hydroxybutyl) Metabolit durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Hauptreaktion, die an seiner Synthese beteiligt ist.
Reduktion: Potenziell zur Modifizierung der Hydroxylgruppe verwendet.
Substitution: Reaktionen, die den Austausch von funktionellen Gruppen im Molekül beinhalten.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Zur Hydroxylierung der N-Alkylkette verwendet.
Reduktionsmittel: Zur Modifizierung der Hydroxylgruppe, falls erforderlich.
Katalysatoren: Eingesetzt, um die Reaktionsgeschwindigkeiten und die Selektivität zu verbessern.
Hauptsächlich gebildete Produkte
Das Hauptprodukt, das durch die Oxidation von JWH 073 gebildet wird, ist der JWH 073 N-(4-Hydroxybutyl) Metabolit. Weitere Reaktionen können zur Bildung verschiedener Derivate führen, abhängig von den verwendeten Reagenzien und Bedingungen .
Wissenschaftliche Forschungsanwendungen
JWH 073 N-(4-Hydroxybutyl) Metabolit wird in der wissenschaftlichen Forschung, insbesondere in den Bereichen:
Chemie: Um die chemischen Eigenschaften und Reaktionen von synthetischen Cannabinoiden zu untersuchen.
Biologie: Um die Stoffwechselwege und biologischen Wirkungen von synthetischen Cannabinoiden zu verstehen.
Medizin: Um die potenziellen therapeutischen Anwendungen und toxikologischen Wirkungen von synthetischen Cannabinoiden zu untersuchen.
Forensische Wissenschaft: Um das Vorhandensein von synthetischen Cannabinoiden in biologischen Proben nachzuweisen und zu analysieren.
Wirkmechanismus
Der Wirkungsmechanismus von JWH 073 N-(4-Hydroxybutyl) Metabolit beinhaltet seine Wechselwirkung mit Cannabinoid-Rezeptoren im Körper. Es wirkt als Agonist für den zentralen Cannabinoid-Rezeptor (CB1) und den peripheren Cannabinoid-Rezeptor (CB2). Die Bindung dieses Metaboliten an diese Rezeptoren führt zu verschiedenen physiologischen Wirkungen, darunter Veränderungen der Neurotransmitterfreisetzung und die Modulation der Schmerzempfindung .
Vergleich Mit ähnlichen Verbindungen
Structural Modifications and Receptor Affinity
Key structural variations among SCRAs include:
- Alkyl chain length and substituents (e.g., pentyl, butyl, fluorinated chains).
- Naphthoyl group modifications (e.g., methyl, ethyl, or methoxy substitutions).
- Hydroxylation or fluorination of side chains.
The table below summarizes critical differences:
Pharmacological and Metabolic Differences
- Hydroxylated Analogs : The 3-hydroxybutyl group in the target compound likely reduces CB1 receptor binding compared to JWH-073’s butyl chain due to increased polarity, as longer alkyl chains (e.g., pentyl in JWH-018) enhance CB1 affinity .
- Fluorinated Analogs: AM-2201’s 5-fluoropentyl chain resists oxidative metabolism, prolonging its psychoactive effects compared to non-fluorinated SCRAs .
- Naphthoyl Modifications : JWH-122 (4-methylnaphthyl) and JWH-210 (4-ethylnaphthyl) exhibit prolonged receptor activation due to enhanced lipophilicity .
Clinical and Regulatory Implications
- Potency : Fluorinated (AM-2201) and ethyl-substituted (JWH-210) analogs are more potent than the hydroxybutyl variant, correlating with overdose risks .
- Detection : Hydroxylated metabolites like the target compound are often biomarkers in urine screening for SCRA use .
- Legality : Many analogs (e.g., JWH-018, AM-2201) are banned globally, while hydroxybutyl derivatives may fall into regulatory gray areas .
Biologische Aktivität
The compound [1-(4-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone , commonly referred to as JWH-073, is a synthetic cannabinoid that has garnered attention for its biological activity, particularly its interactions with cannabinoid receptors. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.
Basic Information
- IUPAC Name : 1-(4-hydroxybutyl)-1H-indol-3-ylmethanone
- CAS Number : 335161-14-3
- Molecular Formula : C23H21NO2
- Molecular Weight : 343.42 g/mol
- Density : 1.16 g/cm³ (predicted)
- Boiling Point : 578.0 ± 30.0 °C (predicted)
Solubility
The compound exhibits varying solubility in different solvents:
- DMSO : 30 mg/ml
- Ethanol : 0.5 mg/ml
- DMF : 30 mg/ml
- PBS (pH 7.2) : 0.1 mg/ml in a 1:9 ratio with DMF .
JWH-073 acts primarily as an agonist for the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system. This system plays a crucial role in various physiological processes, including pain sensation, mood regulation, and memory function.
Receptor Binding Affinity
Research indicates that JWH-073 has a high binding affinity for CB1 receptors, which are predominantly located in the brain and are responsible for the psychoactive effects associated with cannabis. The compound's structure allows it to mimic natural cannabinoids, leading to effects similar to those of THC (tetrahydrocannabinol), the principal psychoactive component of cannabis .
Pharmacological Effects
The biological activity of JWH-073 has been linked to several pharmacological effects:
- Psychoactive Effects : Users report experiences akin to those produced by THC, including euphoria, altered perception, and relaxation.
- Analgesic Properties : Studies suggest potential analgesic effects, making it a candidate for pain management therapies.
- Anti-inflammatory Effects : There is evidence indicating that JWH-073 may exhibit anti-inflammatory properties through its action on CB2 receptors .
Study on Synthetic Cannabinoids
A study analyzing synthetic cannabinoids found that JWH-073 was prevalent in herbal products marketed as legal alternatives to cannabis. The study highlighted the compound's potency as a CB1 agonist and noted significant variability in user experiences and physiological responses .
Toxicological Studies
Toxicological assessments have reported adverse effects associated with JWH-073 usage, including increased heart rate and anxiety. These findings underscore the importance of understanding the pharmacodynamics and potential risks associated with synthetic cannabinoids .
Comparative Biological Activity Table
Compound | CB1 Affinity | Psychoactive Effects | Analgesic Properties | Anti-inflammatory Effects |
---|---|---|---|---|
JWH-073 | High | Yes | Potentially | Yes |
Δ9-Tetrahydrocannabinol (THC) | Very High | Yes | Yes | Yes |
Cannabidiol (CBD) | Low | No | Yes | Yes |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [1-(4-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves coupling indole derivatives with naphthoyl chloride intermediates. For example, similar aminoalkylindole derivatives (e.g., JWH-200) are synthesized via Friedel-Crafts acylation using 1-naphthoylacetyl chloride and indole precursors under anhydrous conditions . Key factors affecting yield include:
- Temperature control : Reactions often proceed at 0–5°C to minimize side reactions.
- Catalyst selection : AlCl₃ or LiAlH₄ are used for regioselective acylation .
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) achieves >99% purity, as confirmed by HPLC .
Q. How is structural characterization performed for this compound, and what spectral data are critical?
Methodological Answer: Characterization relies on 1H/13C NMR and mass spectrometry :
- NMR : Key signals include the naphthoyl carbonyl peak (~190 ppm in 13C NMR) and indole C3 proton (δ 7.8–8.2 ppm in 1H NMR). Hydroxybutyl substituents show distinct methylene/methanol protons (δ 3.5–4.0 ppm) .
- MS : High-resolution MS confirms the molecular ion (e.g., [M+H]⁺ at m/z 385.18 for JWH-200 analogs) .
Q. What receptor binding assays are used to evaluate cannabinoid receptor affinity?
Methodological Answer: Competitive radioligand binding assays with [³H]CP-55,940 are standard for CB1/CB2 affinity screening. For example:
- Protocol : Membranes from transfected HEK-293 cells are incubated with test compounds (0.1 nM–10 µM) and [³H]CP-55,940. Ki values are calculated using Cheng-Prusoff equations .
- Key Findings : Structural analogs like JWH-200 show dual CB1/CB2 agonism (Ki < 50 nM), with potency influenced by hydroxybutyl chain length .
Advanced Research Questions
Q. How can in vivo efficacy models address discrepancies between receptor affinity and functional activity?
Methodological Answer: Discrepancies arise due to metabolic stability or tissue-specific distribution. Solutions include:
- Tail-flick test : Measures antihyperalgesic effects in rodents. For example, oral administration of naphthalen-1-yl derivatives (10 mg/kg) showed ED₅₀ = 3.2 mg/kg, correlating with CB1/CB2 activation .
- Brain/plasma ratio analysis : LC-MS quantifies CNS penetration. Limited brain uptake (e.g., brain/plasma ratio < 0.1) suggests peripheral targeting .
Q. How do conflicting data on CB1 vs. CB2 selectivity arise, and how can they be resolved?
Methodological Answer: Conflicts stem from assay conditions (e.g., GTPγS binding vs. cAMP inhibition). Mitigation strategies:
- Functional assays : Use CB1/CB2-transfected cells with cAMP or β-arrestin readouts.
- Structural insights : Molecular docking reveals that hydroxybutyl chain length alters receptor cavity interactions. For instance, JWH-200’s morpholinoethyl group enhances CB2 selectivity .
Q. What methodologies assess metabolic stability and biotransformation pathways?
Methodological Answer:
- Liver microsome assays : Incubate compound with NADPH-supplemented microsomes (human/rat). LC-HRMS identifies metabolites (e.g., hydroxylation at the indole C4 position) .
- CYP inhibition studies : Use fluorogenic substrates (e.g., CYP3A4) to evaluate enzyme inhibition, critical for predicting drug-drug interactions .
Q. How can structure-activity relationship (SAR) studies optimize pharmacokinetic properties?
Methodological Answer:
- Hydrophobicity adjustments : Adding polar groups (e.g., hydroxybutyl) reduces logP, improving aqueous solubility. For example, replacing pentyl with hydroxybutyl increases solubility from 0.01 mg/mL to 1.2 mg/mL .
- Bioisosteric replacement : Morpholinoethyl groups (as in JWH-200) enhance metabolic stability versus alkyl chains .
Q. What analytical challenges exist in quantifying this compound in biological matrices?
Methodological Answer:
Eigenschaften
IUPAC Name |
[1-(4-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2/c25-15-6-5-14-24-16-21(19-11-3-4-13-22(19)24)23(26)20-12-7-9-17-8-1-2-10-18(17)20/h1-4,7-13,16,25H,5-6,14-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBVDFAPDNJBNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201016345 | |
Record name | JWH-073 N-(4-Hydroxybutyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201016345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
335161-14-3 | |
Record name | [1-(4-Hydroxybutyl)-1H-indol-3-yl]-1-naphthalenylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=335161-14-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | JWH-073 N-(4-Hydroxybutyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201016345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.